4,4'-Diisothiocyanatodiphenylmethane
Description
Significance and Research Context of Diisothiocyanates
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group. Their significance in chemical research is multifaceted, stemming from both their presence in nature and their versatile reactivity as synthetic intermediates. nih.govcbijournal.com
Naturally occurring isothiocyanates are often found in cruciferous vegetables like broccoli, cabbage, and mustard. nih.govwikipedia.org They are typically formed through the enzymatic hydrolysis of glucosinolates. nih.gov These natural ITCs, such as sulforaphane (B1684495) and allyl isothiocyanate, are subjects of extensive research for their biological activities. nih.gov
In synthetic chemistry, the isothiocyanate group is a valuable synthon. It is an electrophile, with the central carbon atom being susceptible to nucleophilic attack. wikipedia.org This reactivity allows for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds and thiourea (B124793) derivatives. Bifunctional molecules containing two isothiocyanate groups, known as diisothiocyanates, are particularly important as building blocks in polymer chemistry. They can react with difunctional nucleophiles (like diamines or diols) to form polymers such as polythioureas and polythiourethanes, which are sulfur analogs of polyureas and polyurethanes. The incorporation of sulfur can alter polymer properties, including refractive index, thermal stability, and affinity for metals.
Historical Development and Key Discoveries Related to Aromatic Isothiocyanates
The study of isothiocyanates began with the investigation of pungent principles from plants, such as allyl isothiocyanate from mustard oil, more than a century ago. perfumerflavorist.com Early work focused on isolating and identifying these naturally occurring volatile compounds. perfumerflavorist.com
The synthesis of aromatic isothiocyanates has evolved significantly over the years. One of the classical and most established methods involves the reaction of a primary aromatic amine with thiophosgene (B130339) (CSCl2). nih.gov While effective, the high toxicity of thiophosgene has driven the development of alternative methods.
A major advancement was the use of dithiocarbamate (B8719985) salts. nih.gov This common approach involves two steps: first, the reaction of a primary amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt. Second, the decomposition of this salt using a desulfurizing agent to yield the isothiocyanate. nih.govorganic-chemistry.org A variety of reagents have been developed to facilitate this decomposition, including lead nitrate, tosyl chloride, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). wikipedia.orgorganic-chemistry.org
Recent research has focused on developing more efficient, milder, and "greener" synthetic protocols. organic-chemistry.org This includes one-pot syntheses where the dithiocarbamate intermediate is generated and decomposed in a single reaction vessel, as well as methods that use novel catalytic systems or avoid toxic reagents altogether. organic-chemistry.orgnih.gov For instance, methods using elemental sulfur and selenium have been reported for producing aromatic isothiocyanates. nih.gov These advancements have made a wide array of functionalized aromatic isothiocyanates more accessible for research and industrial applications.
| Method | Reagents | Description |
| Thiophosgene Method | Primary Amine, Thiophosgene (CSCl₂) | A classic but hazardous method for synthesizing isothiocyanates. nih.gov |
| Dithiocarbamate Decomposition | Primary Amine, Carbon Disulfide (CS₂), Desulfurizing Agent (e.g., TsCl, T3P®) | A common, two-step method involving the formation and subsequent decomposition of a dithiocarbamate salt. organic-chemistry.org |
| Elemental Sulfur Method | Primary Amine, Elemental Sulfur, Selenium (catalyst) | A newer method that utilizes elemental sulfur for the conversion. nih.gov |
| Electrochemical Synthesis | Primary Amine, Carbon Disulfide (CS₂) | A modern, reagent-light method using electrochemistry to drive the conversion. organic-chemistry.org |
| Table 2: Selected Synthetic Methods for Aromatic Isothiocyanates |
Overview of Academic Research Trajectories for 4,4'-Diisothiocyanatodiphenylmethane
Specific academic research focusing exclusively on this compound is not extensively documented in dedicated studies. Instead, its research trajectory is understood through its role as a chemical intermediate and monomer in materials science, largely paralleling its oxygen-containing analog, 4,4'-Methylene diphenyl diisocyanate (MDI). MDI is a cornerstone monomer for the polyurethane industry. nih.gov
The primary research trajectory for this compound is as a monomer and cross-linking agent in polymer science . Its two isothiocyanate groups can react with nucleophiles to build polymer chains or cross-link existing ones.
Synthesis of Sulfur-Containing Polymers: The compound serves as a monomer for creating polythioureas and other sulfur-containing polymers. These polymers are investigated for specialized applications where the properties imparted by sulfur—such as higher refractive indices, different thermal characteristics, and metal-binding capabilities—are desirable. researchgate.net
Cross-linking Applications: Like MDI, which is used to produce cross-linked polyurethanes, this compound is a candidate for cross-linking various polymer systems. researchgate.net Cross-linking enhances mechanical properties, thermal stability, and solvent resistance of materials. The use of diisothiocyanates as cross-linkers is a known strategy in polymer chemistry. chimicalombarda.com The diphenylmethane (B89790) core provides rigidity and thermal stability to the resulting polymer network.
The synthesis of this compound typically starts from 4,4'-diaminodiphenylmethane, a readily available industrial chemical, reacting it with a thiocarbonylating agent like carbon disulfide or thiophosgene. chemicalbook.comtsijournals.com Research in this area is often part of broader studies on developing new polymeric materials with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-4-[(4-isothiocyanatophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNVWXWBSJKVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374300 | |
| Record name | 4,4'-Diisothiocyanatodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2798-05-2 | |
| Record name | 4,4'-Diisothiocyanatodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Methylenebis(phenyl isothiocyanate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways Involving 4,4 Diisothiocyanatodiphenylmethane
Advanced Synthetic Routes for the Preparation of 4,4'-Diisothiocyanatodiphenylmethane
The synthesis of this compound typically begins with its corresponding primary diamine, 4,4'-diaminodiphenylmethane. The conversion of the two amino groups into isothiocyanate functionalities can be achieved through several methods, ranging from classical approaches to more advanced, one-pot procedures.
The traditional and widely used method involves the reaction of the diamine with thiophosgene (B130339) (CSCl₂). researchgate.net This reaction is generally effective but requires handling the highly toxic and volatile thiophosgene reagent. youtube.com
More contemporary and safer methods focus on the use of carbon disulfide (CS₂) in a two-step, one-pot synthesis. nih.gov In this process, the primary amine reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. This salt is then treated with a desulfurization agent to yield the isothiocyanate. A variety of desulfurization agents have been developed to improve efficiency and safety. For instance, a modern approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent, which has been shown to produce diisothiocyanates from their corresponding diamines in high yields. nih.gov This method can be performed under microwave-assisted conditions to accelerate the reaction. nih.gov
A summary of common synthetic methods for converting primary amines to isothiocyanates, which are applicable to the synthesis of this compound from 4,4'-diaminodiphenylmethane, is presented below.
| Reagent(s) | Key Features & Conditions | Typical Yields |
| Thiophosgene (CSCl₂) | Classical, effective method. Requires careful handling due to toxicity. researchgate.net | Good to Excellent |
| Carbon Disulfide (CS₂) + Desulfurizing Agent | Two-step, one-pot process. Safer alternatives to thiophosgene. nih.govresearchgate.net | Good to Excellent |
| DMT/NMM/TsO⁻ | Modern desulfurizing agent, high yields, applicable to diisocyanates. nih.gov | 70-97% |
| Phenyl Chlorothionoformate + NaOH | Can be a one-pot or two-step process, versatile for various amines. | Good to Excellent |
Reaction Mechanisms of Isothiocyanate Functional Groups
The chemistry of this compound is dominated by the reactivity of its two isothiocyanate (–N=C=S) groups. The central carbon atom of this group is highly electrophilic and is susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions with Amines, Alcohols, and Thiols
The most common reactions of isothiocyanates involve the nucleophilic addition of amines, alcohols, and thiols to the electrophilic carbon atom.
Reaction with Amines: Primary and secondary amines readily react with isothiocyanates to form substituted thioureas. The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate carbon. This reaction is pH-dependent, favoring more alkaline conditions (pH 9-11). nih.gov
Reaction with Alcohols: Alcohols react with isothiocyanates to produce thiocarbamates (also known as thiourethanes). This reaction is generally slower than the reaction with amines and may require catalysts or elevated temperatures. chemrxiv.orgnih.gov Kinetic studies have shown that the mechanism can be complex, sometimes involving multiple alcohol molecules in the transition state. chemrxiv.org
Reaction with Thiols: The reaction between an isothiocyanate and a thiol yields a dithiocarbamate. This reaction is particularly noteworthy as it is often reversible. researchgate.net It proceeds readily, especially under mildly acidic to neutral conditions (pH 6-8). nih.gov The lability of the resulting dithiocarbamate adduct allows for the potential transfer of the isothiocyanate group to other, more reactive nucleophiles. researchgate.netresearchgate.net
| Nucleophile | Product | General Conditions |
| Primary/Secondary Amine (R₂NH) | Substituted Thiourea (B124793) | Alkaline (pH 9-11) preferred nih.gov |
| Alcohol (R'OH) | Thiocarbamate | Often requires heat or catalysis chemrxiv.org |
| Thiol (R'SH) | Dithiocarbamate | Neutral to mild acid (pH 6-8), often reversible researchgate.netnih.gov |
Cycloaddition Chemistry of Isothiocyanates
Isothiocyanates can participate in cycloaddition reactions, where the C=S or C=N double bond acts as a component in the formation of heterocyclic rings. These reactions are powerful tools for constructing complex molecular architectures. nih.gov
A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where a thiocarbonyl compound (acting as a dienophile) reacts with a conjugated diene. nih.gov While direct examples with this compound are specific, the isothiocyanate group's C=S bond can function as a dienophile, particularly when activated. Thioaldehydes and thioketones, which are related thiocarbonyl compounds, are known to participate in such reactions to form thiopyran derivatives. nih.gov
Other types of cycloadditions include [2+2] and [4+4] reactions, which can be promoted thermally or photochemically. youtube.comyoutube.com For instance, isothiocyanates have been shown to undergo cycloaddition with diazo compounds to form various sulfur-containing heterocycles like 1,2,3-thiadiazoles. chemrxiv.orgchemrxiv.org The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital theory, with reaction conditions (thermal vs. photochemical) determining the allowed pathways. youtube.com
Polymerization Initiation and Propagation Mechanisms Involving this compound
As a bifunctional monomer, this compound is a key precursor for the synthesis of polythioureas through polyaddition reactions. When reacted with difunctional nucleophiles such as diamines or diols, polymer chains are formed.
The fundamental reaction is a step-growth polymerization. For example, reacting this compound with a diamine (e.g., hexamethylenediamine) leads to the formation of a polythiourea. The propagation mechanism involves the repeated nucleophilic attack of the amine groups on the isothiocyanate groups, extending the polymer chain.
An analogous process is the synthesis of polyureas from diamines and carbon dioxide, which proceeds without a catalyst. researchgate.net This process highlights the ability of the resulting urea (B33335) (or in this case, thiourea) linkages to form strong, network-building hydrogen bonds, which impart high crystallinity, thermal stability, and solvent resistance to the final polymer. researchgate.net The bifunctionality of this compound allows for the creation of linear polymers when reacted with other bifunctional monomers, or cross-linked networks if monomers with higher functionality are used.
Catalytic Strategies and Mechanistic Elucidation in Isothiocyanate Chemistry
Catalysis plays a crucial role in both the synthesis of isothiocyanates and their subsequent reactions, offering milder conditions, improved yields, and enhanced selectivity.
In the synthesis of isothiocyanates from primary amines and carbon disulfide, the choice of the desulfurization agent is a form of catalysis. Modern reagents like T3P® (propane phosphonic acid anhydride) and DMT/NMM/TsO⁻ act as efficient activators for the dithiocarbamate intermediate, facilitating the elimination step under mild conditions. nih.gov Other catalytic systems for isothiocyanate synthesis include the use of cobalt(II) chloride or copper(II) sulfate. google.com Furthermore, amine-catalyzed sulfurization of isocyanides with elemental sulfur provides a sustainable route to isothiocyanates, where a tertiary amine like DBU can catalytically facilitate the reaction. youtube.com
For reactions of isothiocyanates, catalysis is often employed to promote additions of less reactive nucleophiles like alcohols. Lewis acids and organometallic compounds, such as dibutyltin (B87310) dilaurate and ferric acetylacetonate (B107027), have been shown to be strong catalysts for the reaction of isothiocyanates with alcohols. chemrxiv.org Zirconium chelates have also been investigated as selective catalysts for the related isocyanate-hydroxyl reaction, functioning via an insertion mechanism that activates the hydroxyl group. Such catalytic strategies can be adapted to control the reactivity of this compound in polymerization processes.
| Process | Catalyst / Reagent | Function / Mechanism |
| **Synthesis (from Amine + CS₂) ** | DMT/NMM/TsO⁻ | Desulfurization agent, activates dithiocarbamate. nih.gov |
| T3P® | Desulfurizing agent. | |
| Cobalt(II) or Copper(II) salts | Catalyze desulfurization of dithiocarbamate salt. google.com | |
| Synthesis (from Isocyanide + S) | DBU (tertiary amine) | Organocatalyst for sulfurization. youtube.com |
| Reaction (with Alcohols) | Dibutyltin dilaurate | Strong organometallic catalyst. chemrxiv.org |
| Ferric acetylacetonate | Strong metal acetylacetonate catalyst. chemrxiv.org | |
| Zirconium chelates | Lewis acid, activates hydroxyl group via insertion. |
Polymer Chemistry and Advanced Materials Science Applications of 4,4 Diisothiocyanatodiphenylmethane
Integration of 4,4'-Diisothiocyanatodiphenylmethane in Novel Polymeric Materials
Fabrication of Polymer-Grafted Metal-Organic Frameworks
The functionalization of Metal-Organic Frameworks (MOFs) with polymers is a burgeoning area of materials science, aiming to combine the porosity and crystalline nature of MOFs with the processability and flexibility of polymers. nih.gov While specific literature on the use of this compound in this application is not widely available, its bifunctional nature, featuring two reactive isothiocyanate (-N=C=S) groups, presents a theoretical framework for its use in grafting polymers onto MOF surfaces.
The isothiocyanate groups can readily react with primary amines to form thiourea (B124793) linkages. This reactivity allows this compound to act as a potential linker molecule. In a hypothetical fabrication process, a MOF with accessible amine functionalities on its surface or within its linkers would be a prerequisite.
The fabrication could proceed via a "grafting-to" approach:
Synthesis of Amine-Terminated Polymers: In the first step, polymer chains with terminal amine groups are synthesized. The choice of polymer would dictate the final properties of the hybrid material.
MOF Activation: The amine-functionalized MOF is dispersed in a suitable solvent.
Grafting Reaction: this compound is introduced into the MOF dispersion. One of its isothiocyanate groups would react with an amine group on the MOF surface, anchoring the molecule.
Polymer Attachment: The amine-terminated polymer is then added to the reaction mixture. The remaining isothiocyanate group on the anchored this compound molecule would then react with the terminal amine group of the polymer, creating a stable thiourea bond and grafting the polymer chain to the MOF.
Alternatively, a "grafting-from" approach could be envisioned if the this compound were first modified to contain a polymerization initiator.
The successful grafting of polymers onto MOFs can lead to enhanced properties such as improved dispersibility in solvents, increased stability, and the introduction of new functionalities.
Hypothetical Data on Polymer-Grafted MOFs using this compound as a Linker
| Property | Unmodified MOF | Polymer-Grafted MOF |
| Surface Area (BET) | High | Moderately Reduced |
| Porosity | High | Partially Filled |
| Solvent Dispersibility | Low | High |
| Thermal Stability | High | Dependent on Polymer |
| Mechanical Flexibility | Low | Increased |
This table presents hypothetical data to illustrate the potential changes in MOF properties upon polymer grafting with a linker like this compound.
This compound in Composite Materials and Blends Research
In the realm of composite materials and polymer blends, this compound holds theoretical potential primarily as a cross-linking agent or a compatibilizer, owing to the high reactivity of its two isothiocyanate groups. These groups can react with various functional groups present in polymer chains, such as amines, hydroxyls, and thiols, to form covalent bonds.
As a cross-linking agent , it can be used to create a network structure within a polymer matrix. This cross-linking would enhance the mechanical properties of the material, such as its tensile strength, modulus, and thermal stability. The rigid diphenylmethane (B89790) core of the molecule would contribute to the stiffness of the resulting network. The cross-linking process would typically involve melt blending or solution mixing of the polymer with a specific amount of this compound, followed by a curing step at an elevated temperature to facilitate the reaction between the isothiocyanate groups and the polymer chains.
As a compatibilizer in immiscible polymer blends, this compound could be employed to improve the interfacial adhesion between the different polymer phases. By reacting with functional groups on both types of polymer chains at the interface, it would effectively "stitch" them together. This would lead to a finer and more stable morphology, resulting in improved mechanical properties of the blend.
While specific research on this compound in these applications is not prominent, the principles are well-established with analogous diisocyanate compounds. The choice of polymer, the concentration of the diisothiocyanate, and the processing conditions would all be critical parameters in determining the final properties of the composite or blend.
Hypothetical Research Findings on a Polyurethane Composite Cross-linked with this compound
| Property | Uncross-linked Polyurethane | Cross-linked Polyurethane (2% this compound) |
| Tensile Strength (MPa) | 35 | 50 |
| Elongation at Break (%) | 600 | 450 |
| Shore A Hardness | 85 | 95 |
| Glass Transition Temp. (°C) | -30 | -20 |
| Swelling in Toluene (%) | 150 | 80 |
This table presents hypothetical research findings to illustrate the potential effects of using this compound as a cross-linking agent in a polyurethane composite.
Bioconjugation Strategies and Bio Functional Materials Employing 4,4 Diisothiocyanatodiphenylmethane
Covalent Bioconjugation Techniques Utilizing Isothiocyanate Reactivity
The isothiocyanate group is a potent electrophile that readily reacts with nucleophiles, most notably primary amines and thiols, which are common in biomolecules like proteins and modified nucleic acids. nih.govresearchgate.net This reactivity is the foundation for its use in covalent bioconjugation. The selectivity of the reaction can be effectively controlled by adjusting experimental conditions, particularly the pH of the reaction medium. nih.govresearchgate.net
The reaction between an isothiocyanate and a non-protonated primary amine group results in the formation of a stable thiourea (B124793) linkage. researchgate.netthermofisher.com In proteins, the most common targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. nih.govtocris.com
Detailed research findings indicate that for the conjugation to proceed efficiently, the amine group must be in its non-protonated, nucleophilic state. thermofisher.comtocris.com This requires a basic reaction environment. Protocols typically recommend using buffers with a pH in the range of 8.5 to 11.0. nih.govresearchgate.netthermofisher.com For instance, 0.1–0.2 M sodium bicarbonate buffer at a pH of 9.0 is commonly suggested for isothiocyanate conjugations with proteins. thermofisher.com Buffers containing primary amines, such as Tris, must be avoided as they compete with the target biomolecule for reaction with the isothiocyanate. thermofisher.comtocris.com The concentration of the protein is also a critical factor, with concentrations below 2 mg/mL significantly decreasing the reaction efficiency. thermofisher.com While widely used, it has been reported that the resulting thiourea product may exhibit some instability over extended periods compared to the amide bonds formed by succinimidyl esters. thermofisher.com
Isothiocyanates also react with thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, to form a dithiocarbamate (B8719985) adduct. researchgate.netnih.govthermofisher.com A key feature of this reaction is its pH-dependent selectivity. The thiolate anion (S-) is the reactive species, and its formation is favored at neutral to moderately basic pH. nih.gov
Studies comparing the reactivity of isothiocyanates towards amines and thiols have shown that thiol modification is more efficient in a pH range of 6.5 to 8.0. nih.govresearchgate.net At these lower pH values, most amine groups are protonated (NH3+) and thus less nucleophilic, which minimizes their reaction with the isothiocyanate and favors the thiol-specific reaction. nih.gov This pH-mediated control is crucial for achieving selective conjugation to cysteine residues in the presence of numerous lysine residues. nih.gov Unlike the highly stable thiourea bond formed with amines, the reaction between an isothiocyanate and a thiol is reversible. nih.govthermofisher.com The dithiocarbamate product can regenerate the free isothiocyanate and thiol, and the isothiocyanate group can be transferred to other thiol molecules in a process known as transthiocarbamoylation. nih.govresearchgate.net
Site-specific modification of proteins is critical for applications where preserving the protein's function and affinity is paramount. nih.govthermofisher.com The differential reactivity of isothiocyanates allows for targeted conjugation strategies. By carefully controlling the reaction pH, one can selectively target cysteine residues over the more abundant lysine residues. nih.gov
A common strategy for achieving site-specificity involves using proteins that have a limited number of accessible cysteine residues, or even a single one. thermofisher.com In proteins that naturally contain multiple cysteines within disulfide bridges, these bonds can be selectively reduced using reagents like TCEP (Tris(2-carboxyethyl)phosphine) to liberate free thiols for conjugation. nih.gov For proteins lacking accessible cysteines, site-directed mutagenesis can be employed to introduce a cysteine residue at a specific, desired location, enabling precise labeling. thermofisher.com This approach is preferred over amine-reactive labeling for many applications because the lower natural abundance of cysteine allows for more controlled and stoichiometric modification, reducing the risk of protein precipitation or fluorescence quenching that can occur with extensive amine labeling. thermofisher.com
4,4'-Diisothiocyanatodiphenylmethane in Protein and Nucleic Acid Modification Research
The presence of two isothiocyanate groups on this compound allows it to act as a homobifunctional crosslinking agent. nih.gov This enables it to covalently connect two nucleophilic groups, either within the same molecule or between two different molecules, making it a powerful tool for studying molecular structures and interactions. nih.govyoutube.com
As a crosslinking agent, this compound can be used to probe the spatial arrangement of proteins and their complexes. The distance between the two reactive groups on the molecule defines a specific spatial constraint.
Intramolecular Crosslinking: When the reagent reacts with two accessible nucleophilic residues (e.g., lysines or cysteines) within the same protein, it provides information about the protein's tertiary structure and the proximity of these residues in its folded state. youtube.com
Intermolecular Crosslinking: The reagent can link two separate but interacting proteins, covalently trapping the interaction. youtube.com This is invaluable for identifying protein-protein interactions within native complexes. nih.gov After crosslinking, the complex can be digested, and the resulting cross-linked peptides can be identified by mass spectrometry to map the specific sites of interaction. nih.govnih.gov
This crosslinking-mass spectrometry (XL-MS) approach provides topological data, revealing which residues were in close proximity when the crosslinking occurred, thereby helping to build structural models of protein complexes. youtube.com Similarly, this compound can be used to crosslink or modify nucleic acids that have been functionalized with primary amine groups. thermofisher.comnih.gov The reaction can target exocyclic amines on nucleobases or synthetically introduced amine linkers on oligonucleotides, enabling the study of nucleic acid structures or their interactions with proteins. thermofisher.commdpi.com
Functional biomaterials are engineered to actively interact with biological systems to guide therapeutic or diagnostic outcomes. nih.gov Modifying the surface of a biomaterial by grafting on bioactive molecules is a key strategy to enhance its performance, such as promoting cell adhesion and colonization. nih.govrsc.org
This compound serves as an effective linker for this purpose. One of its isothiocyanate groups can be used to covalently attach the molecule to a biomaterial surface that has been pre-functionalized with amine or thiol groups (e.g., aminated titanium or polymers). The second isothiocyanate group remains free and pointing away from the surface, creating a reactive interface. This activated surface can then be used to immobilize proteins, peptides, or other biomolecules of interest. nih.gov This method allows for the creation of bio-functional surfaces designed to study specific biological interactions, such as cell-surface receptor binding or the recruitment of specific cell types to an implant surface. nih.govnih.gov
Electrochemical Bioconjugation with this compound Derivatives
The intersection of electrochemical techniques and bioconjugation offers a promising frontier for the creation of highly controlled and spatially defined bio-functional materials. While direct and specific research on the electrochemical bioconjugation of this compound and its derivatives is not extensively documented in current scientific literature, the principles of electrochemistry and the known reactivity of the isothiocyanate group allow for the formulation of potential strategies.
Electrochemical methods provide a high degree of control over surface chemistry, enabling the "on-demand" activation or deactivation of reactive groups on an electrode surface. acs.org This can be particularly advantageous for immobilizing biomolecules with precise orientation and density, which is crucial for the performance of biosensors, bioreactors, and other bio-integrated devices.
Theoretical Framework for Electrochemical Bioconjugation
A hypothetical strategy for the electrochemical bioconjugation utilizing a this compound derivative could involve its immobilization onto an electrode surface followed by an electrochemically triggered event to facilitate the coupling of a biomolecule. The isothiocyanate group (–N=C=S) is a well-established electrophile that readily reacts with nucleophilic groups found in biomolecules, most notably the primary amines (–NH₂) of lysine residues and the thiol groups (–SH) of cysteine residues, to form stable thiourea and dithiocarbamate linkages, respectively. researchgate.net
One potential approach could be the electrochemical modulation of the electrode surface to either enhance the reactivity of the immobilized isothiocyanate or to expose it for reaction. For instance, a derivative of this compound could be co-immobilized with a protective or blocking agent on an electrode. An electrochemical signal could then be used to remove the blocking agent, thereby exposing the isothiocyanate groups for subsequent reaction with a biomolecule present in the surrounding solution.
Another theoretical avenue involves the direct electrochemical manipulation of the biomolecule to enhance its nucleophilicity, thereby promoting its reaction with the isothiocyanate-functionalized surface. However, such an approach would require careful control of the electrochemical potential to avoid denaturation of the biomolecule.
Research Findings and Potential Applications
While specific studies on this compound in this context are scarce, related research provides a foundation for these proposed strategies. For example, electrochemical methods have been successfully employed to control the conjugation of proteins onto surfaces by electrochemically converting nitro groups to amine groups, which are then activated for protein immobilization. acs.org Similarly, the direct electrochemical oxidation of tyrosine residues on proteins has been shown to be a viable method for bioconjugation. nih.gov
The application of such electrochemical control to a bifunctional linker like this compound could enable the fabrication of complex, multi-layered biomolecular structures on a chip. One isothiocyanate group could be used to anchor the molecule to an electrochemically active surface, while the other remains available for the controlled, spatially-defined capture of a target biomolecule. This could have significant implications for the development of high-density protein microarrays and advanced biosensors.
The table below outlines a hypothetical process for the electrochemical bioconjugation of a protein to a surface modified with a derivative of this compound.
| Step | Description | Purpose | Potential Electrochemical Technique |
| 1. Surface Functionalization | A conductive surface (e.g., gold electrode) is modified with a self-assembled monolayer (SAM) containing a derivative of this compound. | To create a stable, isothiocyanate-terminated surface for subsequent bioconjugation. | Self-assembly from solution. |
| 2. Electrochemical Activation | An electrical potential is applied to the modified electrode to induce a change in the surface chemistry, potentially removing a protective group or altering the surface charge to enhance reactivity. | To create a spatially-defined region of reactive isothiocyanate groups. | Cyclic Voltammetry or Chronoamperometry. |
| 3. Bioconjugation | The activated surface is exposed to a solution containing the target biomolecule (e.g., a protein with accessible amine or thiol groups). | To covalently immobilize the biomolecule onto the electrode surface via reaction with the isothiocyanate groups. | Incubation under controlled pH and temperature. |
| 4. Characterization | The successful immobilization of the biomolecule is confirmed. | To verify the efficacy of the electrochemical bioconjugation process. | Electrochemical Impedance Spectroscopy (EIS), Surface Plasmon Resonance (SPR), or Atomic Force Microscopy (AFM). researchgate.net |
It is important to note that the practical implementation of such a strategy would require significant research to optimize the electrochemical conditions and to ensure that the biological activity of the conjugated biomolecule is preserved. The development of derivatives of this compound that are amenable to electrochemical manipulation will be a key factor in advancing this field.
Surface Functionalization and Interface Engineering with 4,4 Diisothiocyanatodiphenylmethane
4,4'-Diisothiocyanatodiphenylmethane in Covalent Surface Modification
Covalent surface modification involves the formation of strong, permanent chemical bonds between a surface and a functional molecule. The use of this compound in this context provides a robust method for altering the physicochemical properties of a substrate, ensuring the long-term stability of the modification even under harsh conditions.
Two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂) and tungsten disulfide (WS₂), possess unique electronic and optical properties that are highly sensitive to their surface chemistry. nih.gov Covalent functionalization offers a powerful strategy to tune these properties and introduce new functionalities without disrupting the material's bulk structure. researchgate.net
The functionalization of TMDs with this compound can proceed through several mechanisms. One approach involves the reaction of the isothiocyanate groups with defect sites, such as sulfur vacancies, on the basal plane of the TMD nanosheet. scispace.com Alternatively, the electron-rich metallic 1T phase of chemically exfoliated TMDs can facilitate electron transfer to the linker, promoting covalent attachment to the chalcogen atoms. researchgate.net This process can transform the material's properties, for instance, by rendering the metallic 1T phase semiconducting. researchgate.net The bifunctional nature of this compound allows it to act as a bridge, either linking TMD nanosheets together or anchoring other functional molecules to the TMD surface. researchgate.net
| TMD Material | Functionalization Strategy with this compound | Potential Outcome | Reference |
|---|---|---|---|
| MoS₂ (Molybdenum Disulfide) | Reaction with sulfur vacancies or metallic 1T phase. | Modulation of electronic bandgap, enhanced dispersibility, creation of sites for further functionalization. | researchgate.netscispace.com |
| WS₂ (Tungsten Disulfide) | Covalent attachment at defect sites or edges. | Tunable photoluminescence, improved performance in electronic devices. | nih.govresearchgate.net |
| MoSe₂ (Molybdenum Diselenide) | Linkage via Lewis acid-base interaction between the transition metal and the isothiocyanate's nitrogen. | Enhanced photoconductivity and stability in composite films. | researchgate.netnih.gov |
The ability to immobilize specific ligands—such as peptides, antibodies, or small molecules—onto solid substrates is fundamental to creating bioactive and selective surfaces. This compound is an effective tool for this purpose, acting as a heterobifunctional linker. One isothiocyanate group can react with an amine- or hydroxyl-functionalized surface (e.g., aminated silica (B1680970) or glass), while the second group remains available to covalently bind the desired ligand.
Controlling Reaction Stoichiometry: By carefully managing the concentration of the linker solution and the reaction time, the number of linker molecules attached to the substrate can be limited.
Mixed Monolayers: The linker can be co-deposited with an inert, non-reactive molecule of similar length. By varying the molar ratio of the active linker to the inert spacer in the deposition solution, the average distance between immobilized ligands can be precisely tuned.
This control over ligand presentation is essential for optimizing the interaction between the surface and its biological environment, for example, to enhance cellular uptake or maximize the sensitivity of a sensor. nih.gov
Creation of Functional Interfaces for Advanced Applications
By leveraging the covalent modification capabilities of this compound, a wide range of functional interfaces can be engineered for specific, high-performance applications.
In biosensor technology, the stable immobilization of biorecognition elements (e.g., antibodies, enzymes, DNA) onto a transducer surface is paramount for achieving reliable and sensitive detection. nih.govnih.gov this compound provides a robust method for this covalent attachment, preventing leaching of the biomolecule and ensuring a consistent sensor response.
The process typically involves first modifying the sensor surface (e.g., a gold electrode, silicon nitride waveguide, or graphene sheet) to introduce primary amine groups. The surface is then treated with this compound, which forms a covalent bond with the aminated surface. Finally, the biorecognition molecule, which contains accessible amine groups (e.g., in lysine (B10760008) residues of a protein), is introduced and binds to the remaining isothiocyanate group. This creates a stable, sensing-ready interface. This approach has been explored for various sensing platforms, including those based on functionalized 2D materials, which offer a high surface-to-volume ratio ideal for detecting low concentrations of analytes. mdpi.com
| Biosensor Component | Role of this compound | Example Application | Reference |
|---|---|---|---|
| Transducer Surface (e.g., Gold, SiO₂, Graphene) | Acts as a linker to covalently attach biorecognition molecules to the surface. | Electrochemical detection of cancer biomarkers. | nih.gov |
| Biorecognition Element (e.g., Antibody, Enzyme) | Provides the amine groups that react with the linker for stable immobilization. | Optical biosensors for pathogen detection. | nih.gov |
| Functional Interface | The resulting surface layer where the specific binding event occurs. | Gas sensors based on functionalized TMDs for detecting volatile organic compounds. | mdpi.com |
Controlled release systems are designed to deliver an active agent, such as a drug, over an extended period or in response to a specific trigger. nih.gov this compound can be used as a crosslinking agent to create polymer networks or capsules for encapsulating therapeutic agents.
For instance, it can be reacted with biopolymers rich in amine or hydroxyl groups, such as chitosan (B1678972) or certain polysaccharides, to form a crosslinked hydrogel matrix. mdpi.com The drug is physically entrapped within this matrix. The release rate of the drug can then be controlled by several factors, including the crosslinking density (which affects the mesh size of the polymer network), the hydrophobicity of the matrix, and the rate of degradation of the matrix. researchgate.netnih.gov The stability of the thiourea (B124793) linkages ensures that the release is primarily governed by diffusion through the polymer matrix rather than premature dissolution of the carrier, enabling sustained release profiles. researchgate.net
The spread of infections from contaminated surfaces is a major concern in healthcare and other environments. nih.govresearchgate.net Surfaces can be engineered to resist microbial colonization either by killing microbes on contact (antimicrobial) or by preventing their initial attachment (bio-repellent). mdpi.comnih.gov
This compound is a valuable tool for creating such surfaces. It can be used to covalently tether potent antimicrobial agents, such as antimicrobial peptides or quaternary ammonium (B1175870) compounds, to a substrate. nih.gov This permanent attachment prevents the leaching of the antimicrobial agent, providing long-lasting activity and reducing environmental contamination.
Alternatively, the linker can be used to create bio-repellent coatings. By attaching molecules that create a specific surface topography or chemistry (e.g., superhydrophobic surfaces), the adhesion of bacteria and the formation of biofilms can be significantly reduced. mdpi.com For example, linking polymers that form a low surface energy coating can repel both water and biological fluids, making it difficult for microbes to gain a foothold. cytonix.commdpi.com Two-dimensional covalent organic nanosheets prepared with similar reactive moieties have also shown promise in this area, combining antimicrobial activity with other functionalities. rsc.org
Computational Chemistry and Theoretical Studies of 4,4 Diisothiocyanatodiphenylmethane Systems
Quantum Mechanical Simulations for 4,4'-Diisothiocyanatodiphenylmethane Reactivity
Quantum mechanics (QM) forms the fundamental basis for understanding chemical bonding and reactivity. QM simulations solve the Schrödinger equation (or its derivatives) to determine the electronic structure of a molecule, which in turn governs its chemical behavior. mdpi.com For this compound, these simulations can predict where and how the molecule is likely to react. Combined methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM), allow for the study of a reactive center with high-level QM while treating the surrounding environment (like a polymer matrix) with more computationally efficient classical mechanics. mdpi.com This hybrid approach is particularly useful for modeling reactions in complex systems. frontiersin.org
Density Functional Theory (DFT) is a widely used QM method in chemistry and materials science for investigating the electronic structure of many-body systems like molecules. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound. core.ac.ukyoutube.com DFT can be used to calculate a variety of properties that serve as indicators of reactivity. nih.gov
Key applications of DFT for predicting the reactivity of this compound include:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of molecular stability, while the spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Electron Density and Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule. For this compound, an ESP map would highlight the electrophilic nature of the carbon atom in the isothiocyanate (-N=C=S) group and the nucleophilic nature of the sulfur and nitrogen atoms.
Calculation of Reactivity Descriptors: DFT can quantify conceptual descriptors like electronegativity, chemical hardness, and softness, which provide a theoretical basis for predicting the molecule's behavior in chemical reactions. researchgate.net
| DFT Functional | Typical Application | Strengths & weaknesses |
|---|---|---|
| B3LYP | General purpose for geometries, frequencies, and energies of organic molecules. nih.gov | Good balance of accuracy and cost; may poorly describe dispersion interactions. |
| M06-2X | Good for main-group thermochemistry, kinetics, and non-covalent interactions. | Improved handling of dispersion forces compared to B3LYP. |
| ωB97X-D | Excellent for non-covalent interactions, general thermochemistry, and kinetics. | Includes empirical dispersion correction for better accuracy with weakly bound systems. |
| CAM-B3LYP | Suitable for charge-transfer excitations and long-range corrected interactions. nih.gov | Performs well for systems where traditional hybrids may fail, such as in predicting some excited states. core.ac.uk |
A primary strength of computational chemistry is its ability to map out the entire course of a chemical reaction. ornl.gov For this compound reacting with other molecules, such as amines or alcohols in the formation of polythioureas or polyurethanes, DFT can be used to construct a detailed potential energy surface. This involves:
Identifying Stationary Points: Locating the structures of reactants, products, intermediates, and transition states along a proposed reaction coordinate.
Calculating Energies: Determining the relative energies of these stationary points. The energy difference between reactants and a transition state gives the activation energy (energy barrier), which is a key determinant of the reaction rate. rsc.org
Visualizing the Pathway: Connecting these points to create a reaction energy profile, which illustrates the energetic feasibility and mechanism of a reaction. researchgate.net
For example, a theoretical study on the reaction of phenylthiocyanates (a related class of compounds) with a nucleophile showed that attack at the aryl carbon was thermodynamically preferred, but kinetic factors (activation energies) were highly dependent on substituents. rsc.org A similar investigation for this compound could reveal the preferred reaction pathways and explain the selectivity of the isothiocyanate groups.
| Hypothetical Reaction Pathway | Reactant(s) | Transition State (TS) | Product | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic attack by Amine (R-NH₂) on -NCS Carbon | Diisothiocyanate + Amine | [Amine···NCS-Complex]‡ | Thiourea (B124793) Linkage | 15.2 |
| Nucleophilic attack by Alcohol (R-OH) on -NCS Carbon | Diisothiocyanate + Alcohol | [Alcohol···NCS-Complex]‡ | Thiocarbamate Linkage | 22.5 |
| Hydrolysis of -NCS group | Diisothiocyanate + H₂O | [H₂O···NCS-Complex]‡ | Amine + Carbonyl Sulfide | 35.8 |
Molecular Dynamics Simulations of this compound in Polymeric Networks
While QM methods are excellent for detailing chemical reactions, they are too computationally expensive for simulating the large-scale, long-timescale behavior of polymers. youtube.com Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics (force fields) to model the motions and interactions of thousands or millions of atoms over time. researchgate.netmdpi.com
When this compound is used as a cross-linker or additive in a polymer, MD simulations can provide critical insights into the structure-property relationships of the resulting material. mdpi.com An MD simulation would typically involve:
Building the System: Constructing a simulation box containing polymer chains and molecules of this compound in desired proportions.
Assigning a Force Field: Defining the potential energy functions that describe interactions between all atoms (bond stretching, angle bending, van der Waals forces, etc.).
Running the Simulation: Solving Newton's equations of motion for every atom, which generates trajectories (positions and velocities over time). researchgate.net
Analysis: Calculating macroscopic properties from the atomic trajectories, such as density, glass transition temperature, mechanical modulus, and the diffusion of small molecules within the matrix. mdpi.com
Machine Learning Approaches in Predicting Reactivity and Material Properties of this compound Derivatives
Machine learning (ML) is emerging as a powerful new paradigm in chemistry to accelerate material discovery and predict chemical reactivity without the high computational cost of QM methods. nih.govresearchgate.netrsc.org Instead of solving fundamental physical equations, ML models learn from existing data to make predictions. mit.eduprinceton.edu
For this compound, an ML approach could be used to predict the properties of a large library of its derivatives. The workflow would be:
Data Collection: Assemble a dataset of this compound derivatives with known experimental or computationally-derived properties (e.g., reactivity towards amines, thermal stability, or resulting polymer properties).
Featurization: Convert the chemical structures of the derivatives into a numerical format (features or descriptors) that an ML algorithm can understand. These can include electronic properties from DFT, molecular fingerprints, or graph-based representations.
Model Training: Train an ML model, such as a neural network or a random forest algorithm, to find the relationship between the molecular features and the target property. nih.gov
Prediction: Use the trained model to rapidly predict the properties of new, un-synthesized derivatives, allowing for efficient screening of candidates for specific applications.
Such models have successfully predicted chemical reactivity with high precision by learning from the electronic and structural properties of reactants. nih.gov
Theoretical Insights into Isothiocyanate Reaction Selectivity and Kinetics
The isothiocyanate group (-N=C=S) is a versatile functional group whose reactivity is central to the utility of this compound. Theoretical studies can provide a deep understanding of the factors governing its reaction selectivity and kinetics.
The carbon atom of the isothiocyanate group is electrophilic and is the primary site for nucleophilic attack. The selectivity of this reaction depends on the nucleophile and the reaction conditions. Theoretical calculations can compare the activation barriers for reactions with different nucleophiles (e.g., primary amines vs. secondary amines vs. alcohols) to predict which reaction will be favored.
Kinetic studies on the aminolysis of isothiocyanates have shown that the reaction can be complex, often involving an intermediate and catalysis by a second molecule of the amine. rsc.org Computational modeling can elucidate these mechanisms by identifying the structures of intermediates and transition states, explaining the observed reaction orders. Furthermore, solvent effects play a crucial role and can be modeled using continuum solvation models or by explicitly including solvent molecules in the simulation. kuleuven.be Theoretical studies on related thiocyanates have demonstrated that both thermodynamic stability of products and kinetic activation barriers control the reaction outcome, a principle that applies directly to isothiocyanates. rsc.org
| Factor | Influence on Isothiocyanate Reactivity | Theoretical Insight |
|---|---|---|
| Nucleophile Strength | Stronger nucleophiles (e.g., primary amines) react faster than weaker ones (e.g., alcohols). | Calculation of lower activation energy barriers for stronger nucleophiles. |
| Steric Hindrance | Bulky groups on the nucleophile or near the -NCS group can slow the reaction. | Transition state analysis shows increased steric strain, raising the energy barrier. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates or transition states, affecting the rate. kuleuven.be | Solvation models (e.g., PCM) can quantify the energetic stabilization in different media. |
| Catalysis | Reactions can be catalyzed by acids, bases, or other species (e.g., a second amine molecule). rsc.org | Modeling the catalyst's interaction shows a lower-energy reaction pathway. |
Environmental Considerations and Degradation Pathways of 4,4 Diisothiocyanatodiphenylmethane and Its Derivatives
Environmental Fate and Transport Mechanisms of Isothiocyanate-Containing Compounds
The environmental distribution of 4,4'-Diisothiocyanatodiphenylmethane and related compounds is governed by their physical and chemical properties and their interactions with different environmental compartments such as air, water, and soil.
Due to its molecular structure and low vapor pressure, this compound is expected to have low volatility. tandfonline.comnih.gov Any release to the atmosphere would likely be in the form of particulate matter, which can be removed by dry deposition or by precipitation events like rain and snow. cdc.gov The small fraction that might exist in a vapor phase would be susceptible to rapid degradation. For instance, the analogous compound 4,4'-methylenediphenyl diisocyanate (MDI) is primarily degraded in the atmosphere through reactions with hydroxyl (OH) radicals, with an estimated half-life of about one day. tandfonline.comnih.gov
When released into aquatic environments, the dominant process for diisocyanates and, by extension, diisothiocyanates is hydrolysis. epa.gov The resulting product from the hydrolysis of this compound is 4,4'-methylenedianiline (B154101) (MDA). MDA itself is very slightly soluble in water and tends to attach to particulate matter, eventually settling into the sediment. cdc.gov
In the soil compartment, this compound and its primary degradation product, MDA, are expected to exhibit strong adsorption to soil components. MDA can form covalent bonds with humic substances, which significantly restricts its mobility and reduces the likelihood of leaching into groundwater in most soil types. nih.govcdc.gov This binding means the compound will be found predominantly in sediment and suspended solids in water systems. cdc.gov
Biodegradation and Chemical Transformation Studies
The primary chemical transformation for this compound in the environment is the hydrolysis of its two isothiocyanate (-N=C=S) groups. This reaction with water converts the isothiocyanate functionalities into amine (-NH2) groups, yielding 4,4'-methylenedianiline (MDA) as the main transformation product. acs.orgacs.org
In soil environments, an initial phase of rapid mineralization of MDA can occur, but this process slows as the compound becomes chemically sorbed to soil particles. nih.gov Following this initial phase, the degradation rate can become comparable to that of natural organic matter. nih.gov Estimated half-lives for the biodegradation of MDA vary across different environmental compartments, as detailed in the table below.
Estimated Biodegradation Half-lives of 4,4'-Methylenedianiline (MDA)
| Environmental Compartment | Condition | Estimated Half-Life | Reference |
|---|---|---|---|
| Surface Water | Aerobic | 1-7 days | cdc.gov |
| Groundwater | Aerobic | 2-14 days | cdc.gov |
| Soil | Aerobic | 1-7 days | cdc.gov |
| Sediment/Soil | Anaerobic | 4-28 days | cdc.gov |
One study observed that in a water body where MDI was added, the resulting MDA (at an initial concentration of 0.1 mg/L) was degraded to below the detection limit (<0.02 mg/L) within four days, suggesting rapid biodegradation in some natural waters. cdc.gov
Methodologies for Environmental Monitoring and Analytical Detection
A variety of analytical techniques have been developed for the determination of MDA in environmental matrices. High-Performance Liquid Chromatography (HPLC) is a commonly used technique, often paired with ultraviolet (UV) or electrochemical detection. cdc.gov Gas Chromatography (GC) is also employed, typically with a thermionic or electron capture detector. cdc.govosha.gov Due to the polar nature of MDA, a derivatization step is often necessary before GC analysis to create a more volatile and less polar compound that can be analyzed without significant peak tailing. cdc.gov Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA). cdc.govnih.gov
More advanced methods using mass spectrometry offer high sensitivity and selectivity. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully applied for the determination of MDA in soil samples. irsst.qc.ca One such method demonstrated a limit of quantification of 5 µg/kg in soil. irsst.qc.ca Another approach for analyzing water samples is direct aqueous injection followed by Liquid Chromatography/Mass Spectrometry (LC/MS), which avoids the need for organic solvents when analyzing trace levels. labcompare.com
The table below summarizes key parameters from a validated method for the determination of MDA in soil, illustrating the capabilities of modern analytical techniques. tandfonline.com
Performance of a Validated UPLC-MS/MS Method for MDA in Soil
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.107 µg/kg (dry weight) | tandfonline.com |
| Limit of Quantification (LOQ) | 0.358 µg/kg (dry weight) | tandfonline.com |
| Dynamic Range | 5 - 250 µg/kg | tandfonline.com |
| Intra-day Precision (RSD) | 4.28% | tandfonline.com |
| Inter-day Precision (RSD) | 9.32% | tandfonline.com |
| Accuracy | 96.4% | tandfonline.com |
| Total Recovery | 82.02% | tandfonline.com |
Future Research Directions and Emerging Applications of 4,4 Diisothiocyanatodiphenylmethane
Novel Synthetic Paradigms for Enhanced Functionalization
The synthesis of isothiocyanates (ITCs), including 4,4'-Diisothiocyanatodiphenylmethane, is undergoing a shift towards more sustainable and efficient methodologies. Traditionally, the synthesis of ITCs often involves hazardous reagents like thiophosgene (B130339). nih.gov However, recent research has focused on developing phosgene-free routes and utilizing alternative, greener reagents. google.com
The precursor for this compound is 4,4'-diaminodiphenylmethane, which is synthesized by the condensation of aromatic amines with formaldehyde. tsijournals.com The conversion of the diamine to the diisothiocyanate is a critical step where new paradigms are being explored. One common and established method involves the reaction of the corresponding primary amine with phosgene. chemicalbook.comgoogle.com More contemporary and safer methods for synthesizing ITCs from amines include the use of desulfurization agents on in situ generated dithiocarbamate (B8719985) salts. nih.gov A variety of such agents have been investigated, including hydrogen peroxide and tosyl chloride. nih.govorganic-chemistry.org
Future research is likely to focus on one-pot syntheses and the use of elemental sulfur as a key reagent, which represents a more atom-economical and environmentally friendly approach. nih.govmdpi.com For instance, the amine-catalyzed sulfurization of isocyanides with elemental sulfur has been shown to be a viable and more sustainable route to ITCs. nih.gov Additionally, electrochemical methods that avoid toxic and expensive reagents are emerging as a practical alternative for the synthesis of both aliphatic and aromatic isothiocyanates. organic-chemistry.org The development of these novel synthetic routes will not only make the production of this compound safer and more efficient but also open up new possibilities for its functionalization and application.
Table 1: Comparison of Synthetic Methods for Isothiocyanates
| Method | Reagents | Advantages | Disadvantages |
| Traditional Method | Primary Amine, Phosgene | Well-established, high yield | Use of highly toxic phosgene |
| Dithiocarbamate Decomposition | Primary Amine, Carbon Disulfide, Desulfurizing Agent (e.g., TsCl, H₂O₂) | Avoids phosgene, versatile | May require stoichiometric reagents |
| Elemental Sulfur-based | Isocyanide, Elemental Sulfur, Amine Catalyst | Sustainable, atom-economical | May require specific catalysts or reaction conditions |
| Electrochemical Synthesis | Amine, Carbon Disulfide | Mild conditions, avoids toxic reagents | May require specialized equipment |
Advanced Functional Materials Design for Sustainable Technologies
The bifunctional nature of this compound, with its two reactive isothiocyanate groups, makes it an excellent building block for the creation of advanced functional materials. The isothiocyanate group is known for its versatile reactivity, participating in nucleophilic and cycloaddition reactions, which is beneficial for polymer chemistry. mdpi.comcbijournal.com
One of the key applications is in the synthesis of polythioureas. These polymers, formed by the reaction of diisothiocyanates with diamines, can exhibit unique properties such as high thermal stability and strong adhesion, making them suitable for a range of applications from coatings to advanced composites. The rigid diphenylmethane (B89790) core of this compound can impart desirable mechanical properties to the resulting polymers.
Furthermore, the reactivity of the isothiocyanate groups allows for the functionalization of various substrates to create materials with tailored properties for sustainable technologies. For example, isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles have been developed as nanovehicles for controlled drug release. mdpi.comresearchgate.net Similarly, this compound could be used to modify the surface of materials like silica or cellulose (B213188) to create novel adsorbents for environmental remediation, such as the removal of heavy metals or organic pollutants from water. The precursor, 4,4'-diaminodiphenylmethane, is already used as a curing agent in epoxy resins, indicating the potential for the diisothiocyanate derivative to be used in creating robust and durable polymer networks. sigmaaldrich.com Future research in this area will likely explore the development of self-healing polymers, stimuli-responsive materials, and sustainable materials derived from renewable resources, all incorporating the unique reactivity of this compound.
Bio-Inspired Systems and Advanced Bioconjugates for Biomedical Engineering
The high reactivity of the isothiocyanate group towards nucleophiles like amine and thiol groups makes this compound a prime candidate for applications in biomedical engineering, particularly in the development of bio-inspired systems and advanced bioconjugates. nih.govnih.gov The reaction of isothiocyanates with the amino groups of lysine (B10760008) residues and the thiol groups of cysteine residues in proteins is a well-established method for protein labeling and modification. nih.govresearchgate.net
This reactivity can be harnessed to create a variety of bioconjugates with applications in diagnostics and therapeutics. For instance, this compound can act as a homobifunctional crosslinker to link two biomolecules, such as proteins or peptides, or to immobilize proteins onto a solid support. nih.gov Enzyme immobilization is a critical technology in biocatalysis and biosensor development, and the use of diisothiocyanates like 1,4-diisothiocyanatobenzene has been demonstrated for this purpose. nih.govmdpi.com The covalent attachment of enzymes to a solid matrix can enhance their stability and reusability. mdpi.comdtu.dk
Future research will likely focus on the design of more sophisticated bio-inspired systems. This could include the development of targeted drug delivery systems where this compound is used to link a targeting moiety (e.g., an antibody) to a drug-loaded nanoparticle. nih.gov The compound could also be used to create hydrogels with tunable mechanical properties for tissue engineering applications. The reaction of the diisothiocyanate with biopolymers containing amine or thiol groups would lead to the formation of a crosslinked network. Moreover, the development of novel fluorescent probes based on the isothiocyanate functional group for bioimaging is an active area of research. nih.gov
Table 2: Potential Biomedical Applications of this compound
| Application | Description | Key Feature of the Compound |
| Enzyme Immobilization | Covalently attaching enzymes to solid supports for enhanced stability and reusability. | Reactivity with amine and thiol groups on the enzyme surface. |
| Bioconjugation | Linking proteins, peptides, or other biomolecules for diagnostic or therapeutic purposes. | Bifunctional nature allowing for crosslinking. |
| Drug Delivery | Creating targeted drug delivery systems by linking drugs or drug carriers to targeting ligands. | Ability to form stable covalent bonds with biomolecules. |
| Tissue Engineering | Forming hydrogels by crosslinking biopolymers for use as scaffolds. | Capacity to create a stable, crosslinked network. |
| Biosensors | Immobilizing biorecognition elements (e.g., enzymes, antibodies) onto sensor surfaces. | Strong and stable covalent attachment to the sensor substrate. |
Predictive Modeling and Data-Driven Discoveries in Isothiocyanate Chemistry
The field of chemistry is being transformed by the integration of computational modeling and data-driven approaches. For isothiocyanate chemistry, these tools offer the potential to accelerate the discovery of new reactions, materials, and biological activities. Predictive modeling can provide insights into the reactivity and properties of this compound, guiding experimental efforts.
Computational studies, such as those employing Density Functional Theory (DFT), can be used to elucidate the reaction mechanisms of isothiocyanates with various nucleophiles. chemrxiv.org This understanding is crucial for optimizing reaction conditions and designing new synthetic routes. For example, computational docking studies have been used to investigate the interactions of isothiocyanates with the active sites of enzymes, which is valuable for drug discovery and understanding their biological effects. nih.govnih.gov These in silico methods can predict the binding affinity and selectivity of isothiocyanate-based compounds for specific protein targets. rsc.org
Furthermore, the rise of machine learning and artificial intelligence is opening up new avenues for data-driven discoveries. chemrxiv.org By training models on large datasets of chemical reactions and properties, it is possible to predict the outcomes of reactions, identify promising new materials, and even predict the biological activity of novel compounds. acs.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed for isothiocyanate compounds to predict their toxicity or therapeutic potential based on their molecular structure. This can significantly reduce the time and cost associated with experimental screening. Future research in this area will likely focus on developing more accurate and predictive models for isothiocyanate chemistry, integrating data from diverse sources, and using these models to guide the autonomous discovery of new functional molecules and materials based on the this compound scaffold.
Q & A
Q. Advanced: How can reaction conditions be optimized to minimize by-products like polymeric derivatives?
- Experimental Design: Use kinetic studies to monitor intermediate formation (e.g., thiourea derivatives) via in-situ FTIR or Raman spectroscopy. Adjust stoichiometry (e.g., excess thiophosgene) and temperature (0–5°C) to suppress polymerization .
- Purification: Employ gradient elution in preparative HPLC or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the monomeric form .
Basic: What analytical techniques are most effective for detecting trace amounts of this compound in environmental samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the compound with methanol to form stable methylthiourea adducts, improving volatility. Use electron ionization (EI) for fragmentation patterns (e.g., m/z 149, 254) .
- Liquid Chromatography-Tandem MS (LC-MS/MS): Employ electrospray ionization (ESI) in negative ion mode for direct analysis without derivatization, targeting [M-H]⁻ ions (m/z 295) .
Q. Advanced: How can matrix interference be mitigated when analyzing complex biological matrices (e.g., urine or serum)?
- Sample Preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (C18/SCX) to isolate the analyte from polar interferents .
- Isotope Dilution: Introduce deuterated internal standards (e.g., this compound-d6) to correct for ion suppression/enhancement effects .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Use NIOSH-approved respirators with organic vapor cartridges during aerosol-generating procedures .
- Ventilation: Conduct reactions in fume hoods with >100 ft/min face velocity. Store the compound under nitrogen in amber glass bottles to prevent moisture ingress and degradation .
Q. Advanced: How can degradation products (e.g., amines) be quantified post-exposure?
- Hydrolysis Studies: Simulate aqueous degradation (pH 7–9, 25°C) and analyze liberated 4,4'-methylenedianiline via LC-UV or LC-MS. Calibrate with certified reference standards to quantify amine yields .
Basic: What experimental models are used to assess acute toxicity of this compound?
Methodological Answer:
- In Vivo Models: Administer graded doses (10–500 mg/kg) to rodents via oral gavage or inhalation. Monitor mortality, organ weights, and histopathology (e.g., lung and liver lesions) over 14 days .
- In Vitro Assays: Use human bronchial epithelial cells (BEAS-2B) to measure IC50 values via MTT assays, assessing mitochondrial dysfunction .
Q. Advanced: How can contradictory findings in epidemiological studies on carcinogenic risk be resolved?
- Meta-Analysis: Pool data from occupational cohorts (e.g., polyurethane manufacturing workers) using random-effects models. Stratify by exposure duration, PPE usage, and confounding factors (e.g., smoking) .
- Biomarker Validation: Compare urinary 4,4'-methylenedianiline levels (corrected for creatinine) with airborne exposure metrics to establish dose-response relationships .
Advanced: What strategies are recommended for studying the compound’s reactivity with nucleophiles (e.g., amines or alcohols)?
Methodological Answer:
- Kinetic Profiling: Use stopped-flow spectroscopy to monitor reaction rates between this compound and primary amines (e.g., butylamine) in aprotic solvents (e.g., THF) .
- Computational Modeling: Apply density functional theory (DFT) to map transition states and identify electron-deficient sites (e.g., sulfur atoms) prone to nucleophilic attack .
Advanced: How can cross-contamination be minimized in multi-analyte studies involving isocyanate derivatives?
Methodological Answer:
- Labware Segregation: Dedicate glassware and pipettes to isocyanate work. Decontaminate with 10% acetic acid in ethanol to hydrolyze residual isocyanates .
- Quality Control: Spike blank samples with surrogate standards (e.g., 2,4-toluene diisocyanate-d6) to detect carryover during LC-MS runs .
Advanced: What methodological gaps exist in biomonitoring occupational exposure to this compound?
Methodological Answer:
- Limitations: Current GC-MS methods lack sensitivity for sub-ppb detection in urine. Improve derivatization efficiency using pentafluorophenyl chloroformate .
- Reporting Standards: Journals should mandate supplementary data on uncorrected vs. creatinine-adjusted biomarker levels to enhance reproducibility .
Advanced: How can researchers resolve discrepancies in reported toxicity thresholds across studies?
Methodological Answer:
- Interlaboratory Comparisons: Share standardized protocols (e.g., OECD TG 429) for skin sensitization assays. Use Bayesian statistics to harmonize EC3 values from murine local lymph node assays (LLNA) .
- Cross-Validation: Compare in vitro (e.g., KeratinoSens™) and in vivo data to identify outliers caused by matrix effects or assay variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
